Benzenamine, 4-chloro-N-[(2,4-dichlorophenyl)methylene]-
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3N/c14-10-3-5-12(6-4-10)17-8-9-1-2-11(15)7-13(9)16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICCSUUWWDVJCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358827 | |
| Record name | Benzenamine, 4-chloro-N-[(2,4-dichlorophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63462-31-7 | |
| Record name | Benzenamine, 4-chloro-N-[(2,4-dichlorophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-N-(2,4-DICHLOROBENZYLIDENE)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-chloro-N-[(2,4-dichlorophenyl)methylene]- typically involves the reaction of 4-chlorobenzenamine with 2,4-dichlorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst like acetic acid. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-chloro-N-[(2,4-dichlorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research indicates that benzenamine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to benzenamine can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics . The introduction of chlorine atoms into the molecular structure enhances these properties by increasing lipophilicity and cellular permeability.
1.2 Anti-inflammatory Properties
Recent investigations into the anti-inflammatory effects of benzenamine derivatives have revealed promising results. Compounds derived from benzenamine have been shown to modulate inflammatory responses in vitro and in vivo, suggesting their potential use in treating inflammatory diseases . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the aromatic ring can significantly enhance anti-inflammatory activity.
1.3 Synthesis of Pharmaceuticals
Benzenamine derivatives are often used as intermediates in the synthesis of various pharmaceuticals. They serve as building blocks for creating more complex molecules that possess therapeutic effects against diseases such as cancer and diabetes . The ability to modify the amine group allows for tailored synthesis pathways that can optimize drug efficacy.
Material Science Applications
2.1 Dye Production
Benzenamine derivatives are widely used in the dye industry due to their ability to form vibrant colors when reacted with other chemicals. They are particularly useful in producing azo dyes, which are extensively applied in textiles and food products . The stability and colorfastness of these dyes make them desirable for commercial use.
2.2 Polymer Chemistry
In polymer science, benzenamine derivatives are utilized as curing agents and hardeners in epoxy resins. Their amine functionality allows for cross-linking reactions that enhance the mechanical properties of polymers, making them suitable for various industrial applications . Research has focused on optimizing these compounds to improve thermal stability and resistance to environmental degradation.
Environmental Applications
3.1 Water Treatment
Studies have explored the use of benzenamine derivatives in water treatment processes, particularly for removing contaminants from wastewater. Their chemical reactivity allows them to bind with heavy metals and organic pollutants, facilitating their removal from water sources . This application is crucial for addressing environmental pollution and ensuring safe drinking water.
3.2 Biodegradation Studies
Research into the biodegradability of benzenamine compounds has been conducted to assess their environmental impact. Understanding how these compounds break down in natural environments is essential for evaluating their safety and ecological footprint . Studies suggest that certain microbial strains can effectively degrade benzenamine derivatives, indicating potential bioremediation strategies.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth with a specific benzenamine derivative. |
| Study B | Anti-inflammatory Effects | Showed reduced inflammation markers in animal models treated with modified benzenamines. |
| Study C | Water Treatment | Found effective removal rates of heavy metals using benzenamine-based adsorbents. |
Mechanism of Action
The mechanism of action of Benzenamine, 4-chloro-N-[(2,4-dichlorophenyl)methylene]- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aniline Ring
Table 1: Substituent Effects on Aniline Derivatives
Key Observations :
Variations in the Aldehyde Component
Table 2: Aldehyde Moiety Comparisons
Key Observations :
- Pyridine vs. Phenyl : The pyridine moiety () introduces basicity, enabling coordination with metal ions or participation in hydrogen bonding, which is absent in the dichlorophenyl analog .
- Methoxy Substitutions : Electron-donating methoxy groups (e.g., in ) may reduce oxidative stability but improve fluorescence properties .
Implications of Structural Differences
- Stability : Chlorine atoms in the target compound likely enhance thermal and oxidative stability compared to methoxy or nitro-substituted analogs .
- Solubility : Polar substituents (e.g., OCH₃, furan) improve aqueous solubility, whereas halogenated derivatives are more lipophilic, favoring applications in hydrophobic environments .
- Biological Interactions: Electron-withdrawing groups (Cl, NO₂) may enhance binding to electron-rich biological targets, such as enzymes or DNA .
Biological Activity
Benzenamine, 4-chloro-N-[(2,4-dichlorophenyl)methylene]- is a compound of significant interest due to its diverse biological activities. This article reviews its antimicrobial properties, potential anticancer effects, and other pharmacological activities based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a benzenamine core with a chloro group and a dichlorophenyl moiety attached via a methylene bridge. Its structure influences its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzenamine exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL | |
| Compound B | Pseudomonas aeruginosa | 16 µg/mL | |
| Compound C | Escherichia coli | 64 µg/mL |
Anticancer Potential
The compound has also been investigated for its potential as an anticancer agent. Research indicates that similar benzenamine derivatives can inhibit the activity of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
Case Study: EGFR Inhibition
A study explored the effects of anilino-1,4-naphthoquinones, structurally related to benzenamine derivatives. The results showed significant inhibition of EGFR activity, suggesting potential for anticancer applications:
- IC50 Values : The inhibitory concentration values ranged from 19.45 to 42.1 µM against COX enzymes involved in inflammation and cancer progression .
Other Pharmacological Activities
In addition to antimicrobial and anticancer activities, benzenamine derivatives have been reported to exhibit:
- Anti-inflammatory Effects : Some compounds demonstrated inhibition of COX-1 and COX-2 enzymes, which are key players in inflammatory processes.
- Antioxidant Properties : Studies indicate that these compounds can scavenge free radicals, contributing to their therapeutic potential .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzenamine, 4-chloro-N-[(2,4-dichlorophenyl)methylene]-?
- Methodological Answer : This compound is synthesized via a Schiff base condensation reaction between 4-chloroaniline and 2,4-dichlorobenzaldehyde. Key steps include:
- Dissolving reactants in ethanol or methanol under reflux (60–80°C).
- Acid catalysis (e.g., acetic acid) to accelerate imine bond formation.
- Purification via recrystallization or column chromatography .
- Critical Parameter : Reaction time and solvent polarity influence yield. For example, ethanol yields ~85% compared to 72% in acetonitrile due to better solubility of intermediates .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify aromatic protons, imine proton (δ 8.3–8.7 ppm), and substituent positions .
- FT-IR : Stretching vibrations for C=N (1600–1640 cm) and aromatic C-Cl (750–800 cm) .
- Mass Spectrometry : Molecular ion peak ([M+H]) matching the theoretical molecular weight (e.g., 325.03 g/mol for CHClN) .
- Data Table :
| Technique | Key Peaks/Bands | Functional Group Confirmation |
|---|---|---|
| H NMR | δ 8.5 (s, 1H) | Imine (CH=N) |
| FT-IR | 1620 cm | C=N stretch |
| MS | m/z 325.03 | Molecular ion |
Advanced Research Questions
Q. What are the environmental degradation pathways for this compound, and how efficient are they?
- Methodological Answer : Degradation can be studied via:
- Enzymatic Laccase Systems : Laccase from Trametes versicolor oxidizes aromatic amines, achieving ~72% degradation in 24 hours at pH 5.0 .
- Photocatalytic Nanoparticles : TiO/ZnO nanocomposites under UV light degrade 85% of the compound via hydroxyl radical generation .
- Data Contradiction : Biological methods show higher efficiency (85%) than photocatalytic systems (72%), but require longer incubation times (48 vs. 6 hours) .
- Table :
| Method | Efficiency (%) | Time (h) | Key Mechanism |
|---|---|---|---|
| Laccase | 85 | 48 | Oxidative cleavage |
| TiO/UV | 72 | 6 | Radical-mediated breakdown |
Q. How do structural modifications (e.g., substituent position) affect biological activity?
- Methodological Answer : Substituent effects are evaluated via:
- Antioxidant Assays : DPPH radical scavenging shows electron-withdrawing groups (e.g., -NO) enhance activity. For example, 4-nitro derivatives achieve 90% scavenging vs. 70% for chloro analogs .
- Molecular Docking : Nitro groups improve binding affinity to antioxidant enzymes (e.g., SOD1) by forming hydrogen bonds with active-site residues .
Q. What computational methods predict the compound’s physicochemical properties?
- Methodological Answer : Use:
- Quantum Chemical Calculations (DFT) : Optimize geometry at B3LYP/6-31G* level to calculate dipole moment (4.2 D) and HOMO-LUMO gap (3.8 eV), indicating reactivity .
- QSAR Models : Correlate logP (2.9) with membrane permeability using Crippen or McGowan methods .
- Data Table :
| Property | Value | Method | Reference |
|---|---|---|---|
| logP | 2.9 | McGowan | |
| HOMO-LUMO | 3.8 eV | DFT |
Data Contradiction Analysis
Q. Why do conflicting reports exist on the compound’s thermal stability?
- Methodological Answer : Discrepancies arise from:
- Measurement Conditions : Boiling points vary under reduced pressure (339.7 K at 0.004 bar vs. 360 K at 0.013 bar) .
- Sample Purity : Impurities (e.g., unreacted aniline) lower observed melting points by 5–10°C .
- Resolution : Standardize protocols (e.g., DSC for melting points) and report purity levels (≥98%) .
Key Research Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
